![molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6](/img/structure/B2813146.png)

5-Oxaspiro[2.4]heptan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

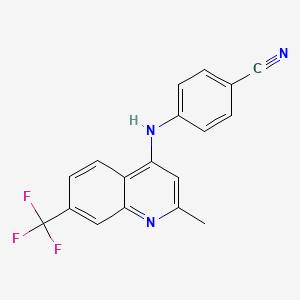

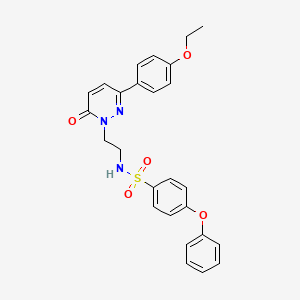

5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .

Synthesis Analysis

The synthesis of this compound starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system with an oxygen atom in position 2 .Chemical Reactions Analysis

This compound can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Scientific Research Applications

Synthesis and Biological Activity

Design, Synthesis, and Biological Evaluations of Novel Quinolines Novel quinoline compounds with a 5-azaspiro[2.4]heptan-5-yl moiety were synthesized to target respiratory tract infections. These compounds demonstrated potent in vitro antibacterial activity against a spectrum of respiratory pathogens, including gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant strains. One compound, in particular, showed excellent in vivo activity against pneumonia caused by multidrug-resistant Streptococcus pneumoniae, alongside promising toxicological and pharmacokinetic profiles (Odagiri et al., 2013).

Regioselective Cycloaddition for Substituted Methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates Regioselective 1,3-dipolar cycloaddition was used to synthesize substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, a compound containing the 5-oxaspiro[2.4]heptan-6-one framework. These compounds were obtained as a mixture of two diastereoisomers and were synthesized using C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate (Molchanov & Tran, 2013).

Chemical Synthesis and Applications

Synthesis of Novel Angular Spirocyclic Azetidines A variety of novel angular azaspiro[3.3]heptanes were synthesized, including gem-difluoro and gem-dimethyl variants. Efficient sequences were developed for these compounds, along with a one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their subsequent conversion into functionalized derivatives. These methods are suitable for preparing these compounds as building blocks in drug discovery, both as part of a library or on a preparative scale (Guerot et al., 2011).

Reductive Cleavage and Transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates underwent reductive cleavage with zinc in acetic acid, leading to cleavage of the N–O bond in the isoxazolidine ring. This resulted in the formation of 1,3-amino alcohols, which underwent cyclization under reaction conditions to yield bi- or tricyclic lactams or lactones while retaining the three-membered ring structure (Molchanov et al., 2016).

Palladium-Catalyzed Synthesis of 4-oxaspiro[2.4]heptanes A palladium-catalyzed decarboxylative cyclopropanation method was developed for synthesizing 4-oxaspiro[2.4]heptanes with high selectivity. The reaction's course was highly dependent on the ligands and solvents used, allowing for selective formation of methylenetetrahydropyrans (Shintani et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-oxaspiro[2.4]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDTXNQOEDQFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2813066.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)

![2-Chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2813078.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)

![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)